molecular formula C10H7NO5 B12862679 5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid

5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid

Cat. No.: B12862679
M. Wt: 221.17 g/mol
InChI Key: QFBJMALPRRKOKF-UHFFFAOYSA-N
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Description

5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family This compound features a benzoxazole ring system with carboxymethyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the benzoxazole ring. The carboxymethyl group can be introduced through subsequent reactions involving halogenated carboxylic acids or esters.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The benzoxazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazole-5-carboxylic acid
  • Oxazole-5-carboxylic acid
  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole

Uniqueness

5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

5-(carboxymethyl)-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C10H7NO5/c12-8(13)4-5-1-2-7-6(3-5)11-9(16-7)10(14)15/h1-3H,4H2,(H,12,13)(H,14,15)

InChI Key

QFBJMALPRRKOKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)N=C(O2)C(=O)O

Origin of Product

United States

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